Veratramine

Übersicht

Beschreibung

Veratramine is a natural steroidal alkaloid isolated from plants of the lily family, particularly the Veratrum species . It has been recognized for its pharmacological properties, including its ability to lower blood pressure, antagonize sodium channel activity, and act as a serotonin agonist . Structurally, this compound is similar to the Hedgehog pathway modulator, cyclopamine .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Veratramin kann durch eine Reihe von chemischen Reaktionen ausgehend von preiswertem Dehydroepiandrosteron synthetisiert werden . Die Synthese beinhaltet eine biomimetische Umlagerung zur Bildung des C-Nor-D-Homo-Steroidgerüsts und eine stereoselektive reduktive Kupplung/(Bis-)Cyclisierungssequenz zur Ausbildung der (E)/F-Ringsubstitution . Die Gesamtausbeute dieser Synthese beträgt etwa 11% .

Industrielle Produktionsmethoden: Die industrielle Produktion von Veratramin erfolgt typischerweise durch Extraktion aus Veratrum-Arten. Der Prozess umfasst das Zerkleinern von rohen Veratrum-Arzneimitteln, die Destillation und die Extraktion mit Alkohol . Diese Methode gewährleistet die hochreine Produktion von Veratramin und seinen verwandten Verbindungen .

Analyse Chemischer Reaktionen

Chemical Reactions and Transformations

The synthesis of veratramine and related alkaloids involves a series of chemical reactions to modify and construct the desired molecular structure .

-

Redox Manipulations: The synthesis of Veratrum alkaloids like zygadenine, germine, and protoverine involves a sequence of redox manipulations .

-

Diels-Alder Reaction: An intramolecular Diels-Alder reaction, followed by radical cyclization, can construct the hexacyclic carbon skeleton of Veratrum alkaloids .

-

Reductive Coupling: A stereoselective reductive coupling reaction is used in the synthesis of this compound and cyclopamine to establish the (E)/F-ring moiety .

-

Oxidation: Oxidation reactions are performed at different positions in the molecule to introduce ketone groups .

-

Aromatization: Aromatization reactions are used to form aromatic enones from 1,4-cyclohexadiene .

Metabolism of this compound

Research has been conducted to understand how this compound is metabolized in vivo and in vitro, with the goal of elucidating its potential neurotoxic effects .

-

Metabolic Pathways: The main in vivo metabolic pathways of this compound include phenyl mono-oxidation, sulfate conjugation, and phenyl di-oxidation. In vitro, the major metabolic pathways are phenyl mono-oxidation, hydroxylation, and methylation .

-

DNA Damage: this compound has been shown to cause DNA damage in the cerebellum and cerebral cortex of mice in a dose-dependent manner . This DNA damage may be linked to the production of reactive oxygen species during phenyl-oxidation reactions .

Pharmacokinetics of this compound

Studies on the pharmacokinetics of this compound provide insights into its absorption, distribution, metabolism, and excretion in living organisms .

-

Extraction and Analysis: Methods involving liquid chromatography-tandem mass spectrometry (LC-MS/MS) have been developed to measure this compound concentrations in biological samples .

-

Pharmacokinetic Parameters: this compound's pharmacokinetic parameters, such as Cmax (maximum concentration) and AUC0-t (area under the curve), have been studied in rats .

Table 1: Extraction Recovery Rate and Matrix Effect of this compound

| Compound | Concentration (ng/mL) | Recovery rate (%) (±SD) | Matrix effect (%) (±SD) |

|---|---|---|---|

| VER | 2.70 | 94.42 ± 0.01 | 116.22 ± 13.10 |

| 25.60 | 81.22 ± 0.06 | 117.08 ± 8.26 | |

| 143 | 93.29 ± 0.26 | 110.44 ± 8.02 |

Table 2: Stability of this compound

| Compound | Conditions | Accuracy | RSD% |

|---|---|---|---|

| Room temperature 48 h | -2.22% | 6.44% | |

| 2~8°C 48 h | 6.30% | 5.92% | |

| Room temperature 5 d | 5.19% | 4.93% |

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Inhibition of Prostate Cancer

Recent studies have highlighted veratramine's effectiveness against androgen-independent prostate cancer. Research conducted by a team from the DGIST Core Protein Resources Center demonstrated that this compound significantly inhibits the proliferation, migration, and invasion of prostate cancer cells. The mechanism involves the activation of DNA damage response pathways (ATM/ATR) and suppression of the Akt signaling pathway, leading to cell cycle arrest at the G0/G1 phase . In vivo experiments showed reduced tumor size without toxic effects on surrounding organs, indicating its potential as a natural therapeutic agent for prostate cancer .

Effects on Liver Cancer

this compound has also been shown to suppress HepG2 liver cancer cell growth both in vitro and in vivo. It induces autophagy-mediated apoptosis by inhibiting the PI3K/Akt/mTOR signaling pathway. In animal models, treatment with this compound resulted in significant tumor growth inhibition with low systemic toxicity . The IC50 values for HepG2 cells were reported as 26.54 µM, 19.81 µM, and 9.12 µM over 24, 48, and 72 hours respectively, demonstrating its potent anticancer activity .

Cardiovascular Applications

This compound is recognized for its antihypertensive effects. It acts as a vasodilator by inhibiting the vasomotor center in the brain, which can help manage high blood pressure . This mechanism makes it a candidate for further exploration in cardiovascular therapies.

Neuroprotective Effects

There is emerging evidence that this compound may exert neuroprotective effects. Studies have indicated that it can influence neurotransmitter systems, potentially providing benefits in conditions related to neurotoxicity and oxidative stress . However, further research is required to fully elucidate these effects and their clinical relevance.

Summary Table of this compound Applications

Case Studies and Research Insights

- Prostate Cancer Study : A comprehensive study published in The American Journal of Chinese Medicine illustrated how this compound affects prostate cancer cell lines (PC3 and DU145) through various assays including CCK-8 and flow cytometry. The results confirmed its role in inhibiting cancer cell proliferation and migration while promoting apoptosis .

- Liver Cancer Investigation : Another pivotal study focused on HepG2 cells demonstrated that this compound not only inhibited cell growth but also reduced migration and invasion capabilities through specific signaling pathways. The findings support its potential as a therapeutic agent against liver cancer .

- Pharmacokinetics Research : Investigations into the pharmacokinetics of this compound have provided insights into its safety profile and therapeutic window, which are crucial for future clinical applications .

Wirkmechanismus

Veratramine exerts its effects by directly binding to specific DNA sequences of the activator protein-1 (AP-1) target . This binding regulates AP-1-dependent gene transcription without interfering with cytosolic signaling cascades . Additionally, this compound antagonizes sodium channel activity and acts as a serotonin agonist, contributing to its pharmacological effects .

Vergleich Mit ähnlichen Verbindungen

Cyclopamine: A structurally similar compound that also modulates the Hedgehog signaling pathway.

Jervine: Another Veratrum alkaloid with similar pharmacological properties.

Cevanine: A related compound with a C-nor-D-homo steroid skeleton.

Uniqueness of Veratramine: this compound is unique due to its selective binding to AP-1 target DNA sequences, which allows it to regulate gene transcription without affecting other signaling pathways . This specificity makes it a valuable compound for targeted therapeutic applications.

Biologische Aktivität

Veratramine, a steroidal alkaloid derived from Veratrum nigrum, has garnered significant attention due to its diverse biological activities, particularly its anti-tumor and anti-hypertensive properties. This article synthesizes current research findings, case studies, and relevant data tables to provide a comprehensive overview of this compound's biological activity.

This compound exhibits multiple mechanisms that contribute to its pharmacological effects:

- Anti-Tumor Activity : this compound has been shown to inhibit the proliferation, migration, and invasion of liver cancer cells (HepG2) in vitro. The compound induces autophagy-mediated apoptosis by inhibiting the PI3K/Akt/mTOR signaling pathway. In vivo studies demonstrated significant suppression of tumor growth with minimal systemic toxicity when administered at a dosage of 2 mg/kg three times a week for four weeks .

- Anti-Hypertensive Effects : The compound acts as an antagonist of the hedgehog signaling pathway, which is implicated in tumorigenesis. Additionally, it reflects inhibition of the vasomotor center, leading to reduced blood pressure .

- Neurotoxicity and Teratogenic Effects : Despite its therapeutic potential, this compound has been associated with neurotoxic effects and teratogenicity. Studies indicate that it can cause DNA damage in neural tissues and may induce serotonin syndrome due to its role as a 5-HT release agent .

Pharmacokinetics

Research has highlighted gender-dependent pharmacokinetics in rats, revealing that male rats exhibit significantly higher bioavailability (22.5%) compared to female rats (0.9%). This disparity is attributed to differential hepatic metabolism, where male rats show predominant formation of 7-hydroxyl-veratramine while females produce more this compound-3-O-sulfate .

Table 1: Summary of Biological Activities of this compound

Case Studies

- Liver Cancer Treatment : In a recent study, administration of this compound significantly reduced tumor volume in mice models of liver cancer. The treatment not only inhibited tumor growth but also showed low systemic toxicity, indicating its potential as a therapeutic agent against liver cancer .

- Gender Differences in Pharmacokinetics : A study focusing on the pharmacokinetics of this compound revealed significant differences between male and female rats. The findings suggested that gender-specific dosing may be necessary for optimizing therapeutic outcomes .

Eigenschaften

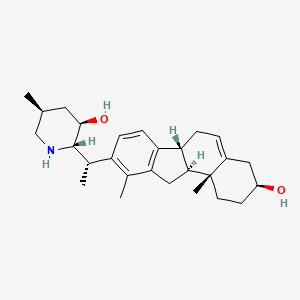

IUPAC Name |

(2S,3R,5S)-2-[(1S)-1-[(3S,6aR,11aS,11bR)-3-hydroxy-10,11b-dimethyl-1,2,3,4,6,6a,11,11a-octahydrobenzo[a]fluoren-9-yl]ethyl]-5-methylpiperidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H39NO2/c1-15-11-25(30)26(28-14-15)17(3)20-7-8-21-22-6-5-18-12-19(29)9-10-27(18,4)24(22)13-23(21)16(20)2/h5,7-8,15,17,19,22,24-26,28-30H,6,9-14H2,1-4H3/t15-,17-,19-,22-,24-,25+,26-,27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MALFODICFSIXPO-KFKQDBFTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C(NC1)C(C)C2=C(C3=C(C=C2)C4CC=C5CC(CCC5(C4C3)C)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@H]([C@@H](NC1)[C@@H](C)C2=C(C3=C(C=C2)[C@@H]4CC=C5C[C@H](CC[C@@]5([C@H]4C3)C)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H39NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40871534 | |

| Record name | Veratramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40871534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

409.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] | |

| Record name | Veratramine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7719 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

SLIGHTLY SOL IN WATER; SOL IN METHANOL, ALC, SOL IN BENZENE, CHLOROFORM, DIL ACID; INSOL IN DIL ALKALI | |

| Record name | VERATRAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3545 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

THE EFFECTS OF VERATRAMINE ON TRANSMEMBRANE POTENTIALS OF THE ISOLATED RIGHT ATRIAL PREPN OF THE CAT WERE EXAMINED. VERATRAMINE SLOWED THE SPONTANEOUS RATE & PPTD A CHARACTERISTIC RHYTHM CONSISTING OF ALTERNATING PERIODS OF ASYSTOLE & NORMAL ATRIAL RHYTHM (PERIODIC RHYTHM). AFTER LARGE DOSES OR CONTINUED EXPOSURE TO LOW DOSES OF VERATRAMINE, ELECTRICAL & MECHANICAL ACTIVITY OF THE ATRIA CEASED; SUBSEQUENTLY ACTIVITY RESUMED ONLY IN A DISCRETE AREA WITHIN WHICH ACTION POTENTIALS WERE CONSISTENT WITH PACEMAKER CHARACTERISTICS., L-ETHOMOXANE HYDROCHLORIDE CAUSED 1/30TH & BETWEEN 1/10 & 1/20TH OF THE NEGATIVE CHRONOTROPIC EFFECT INDUCED BY VERATRAMINE ON THE DOG HEART-LUNG PREPN & ON THE ISOLATED GUINEA PIG ATRIUM, RESPECTIVELY. | |

| Record name | VERATRAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3545 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

CRYSTALS, NEEDLES | |

CAS No. |

60-70-8 | |

| Record name | Veratramine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60-70-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Veratramine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000060708 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | VERATRAMINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17821 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | VERATRAMINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23880 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Veratramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40871534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Veratramine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VERATRAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RK363YG315 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | VERATRAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3545 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

MP: 209.5-210.5 °C /HYDRATE/ | |

| Record name | VERATRAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3545 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.